Head-to-Head Physicochemical Profiling: Isopropoxy vs. Trifluoromethyl at the Nicotinamide 6-Position
The target compound replaces the electron-withdrawing trifluoromethyl group with an electron-donating isopropoxy substituent at the 6-position of the nicotinamide ring. This substitution is predicted to reduce lipophilicity (cLogP shift of approximately -1.0 to -1.5 units relative to the CF₃ analog) and to alter hydrogen-bond acceptor capacity, potentially improving aqueous solubility and reducing CYP3A4/CYP2C9 inhibition liabilities that have plagued exposed-pyridine NAMPT inhibitors [1]. Direct experimental comparison of these two analogs has been reported by the compound's suppliers, with the isopropoxy variant demonstrating distinct solubility and permeability profiles, although quantitative values are vendor-held and not yet publicly disclosed in peer-reviewed literature [2].
| Evidence Dimension | Predicted cLogP / Lipophilicity |
|---|---|
| Target Compound Data | Predicted cLogP approximately 2.8–3.2 (isopropoxy analog) |
| Comparator Or Baseline | N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide: predicted cLogP approximately 3.8–4.3 |
| Quantified Difference | Estimated ΔcLogP ≈ -1.0 to -1.5 units |
| Conditions | In silico prediction using consensus logP models; experimental confirmation pending |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding, improved metabolic stability, and better developability profiles—critical differentiators for teams prioritizing lead-like properties over maximal potency.
- [1] Wilsbacher JL, et al. Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT Inhibitors. J Med Chem. 2016; 59:7348-7361. (Class-level evidence on pyridine substitution effects on CYP inhibition.) View Source
- [2] Kuujia. Cas no 2034465-32-0: N-6-(furan-3-yl)pyridin-3-ylmethyl-6-(propan-2-yloxy)pyridine-3-carboxamide. Product datasheet including comparative solubility notes. View Source
